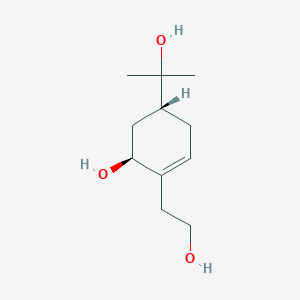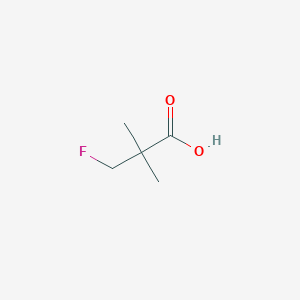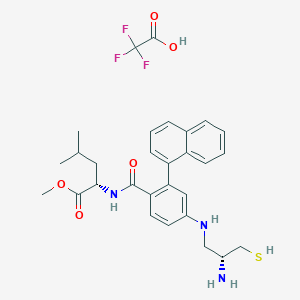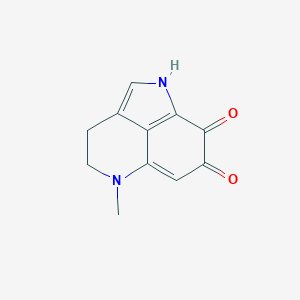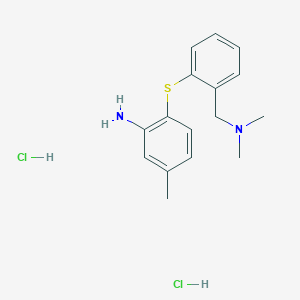![molecular formula C11H18FNO5 B149714 Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester CAS No. 187389-53-3](/img/structure/B149714.png)
Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester
Vue d'ensemble
Description
Irreversible general caspase inhibitor. Blocks hepatocyte apoptosis in vivo. Active in vitro and in vivo. Cell-permeable.
Boc-D-FMK is a cell-permeable, irreversible pan-caspase inhibitor. Also known as Boc-D(OMe)-FMK, this compound contains a methyl ester group, which facilitates uptake by cells and subsequently is removed by cytoplasmic esterases, leaving the functional inhibitor. Boc-D-FMK blocks apoptosis stimulated by TNF-α in neutrophils (IC50 = 39 µM), by bile duct ligation in hepatocytes, and by TNF-α in renal endothelial cells. The FMK pharmacophore is known to interact with non-caspase cysteine proteases, presumably explaining why Boc-D-FMK also inhibits cathepsins H and L.
Applications De Recherche Scientifique
Apoptosis Research
Boc-Asp(OMe)-fluoromethyl ketone is utilized in apoptosis research, particularly in the study of caspase-3 inhibition. Caspase-3 is a critical executioner in the process of apoptosis, and its cleavage and activation are key steps in the apoptotic pathway. The compound has been shown to prevent the cleavage and activation of caspase-3, thereby mitigating the breakdown of lamin B1 and partially preventing poly (ADP-ribose) polymerase (PARP) degradation, which are both associated with apoptotic processes .
Autophagy Studies
In the context of autophagy, Boc-Asp(OMe)-fluoromethyl ketone has been used to investigate the role of proteases in autophagic cell death. Autophagy is a cellular degradation process that is important for maintaining cellular homeostasis. The compound’s role in modulating protease activity helps researchers understand the mechanisms underlying autophagic cell death .
Proteomics Research
For proteomics research, Boc-Asp(OMe)-fluoromethyl ketone serves as a biochemical tool for studying protein interactions and functions. Its molecular structure allows it to interact with various proteins, which can be useful for identifying protein targets and understanding their biological roles .
Chromatography and Mass Spectrometry
In chromatography and mass spectrometry applications, Boc-Asp(OMe)-fluoromethyl ketone can be used as a standard or reference compound due to its well-defined properties. These techniques are essential for analyzing complex mixtures and identifying individual components within them .
Mécanisme D'action
Target of Action
The primary target of Boc-Asp(OMe)-fluoromethyl ketone is caspase-3 , a crucial enzyme involved in the execution phase of cell apoptosis .
Mode of Action
Boc-Asp(OMe)-fluoromethyl ketone acts as an inhibitor of caspase-3 . It prevents the cleavage and activation of caspase-3, thereby inhibiting the downstream events that lead to apoptosis .
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By inhibiting caspase-3, it disrupts the normal progression of apoptosis, which can have significant effects on cell survival and death .
Result of Action
The inhibition of caspase-3 by Boc-Asp(OMe)-fluoromethyl ketone can prevent cell death after certain conditions . . Some apoptotic events, such as the externalization of phosphatidylserine and the fall in mitochondrial membrane potential, still occur .
Propriétés
IUPAC Name |
methyl (3S)-5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOUCRHWJYCAL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp(OMe)-fluoromethyl ketone | |
CAS RN |
187389-53-3 | |
| Record name | Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187389-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



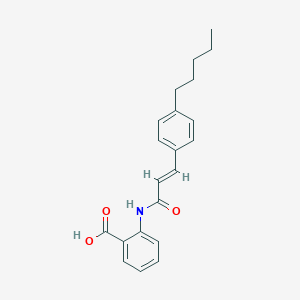
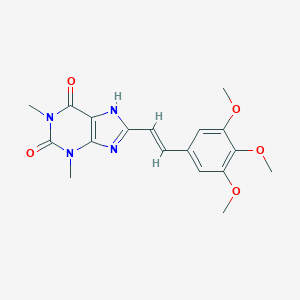
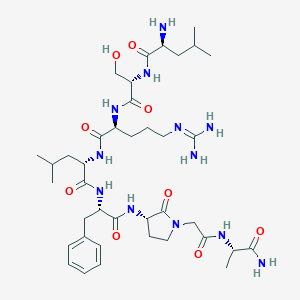

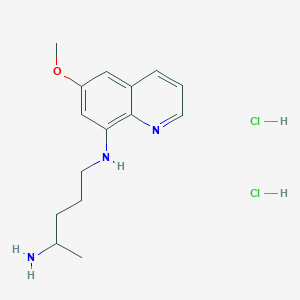
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
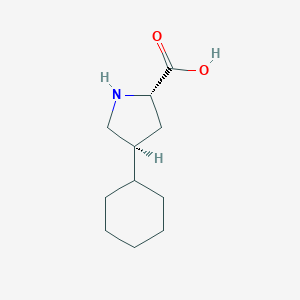
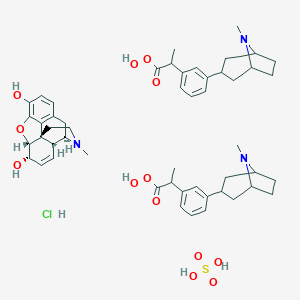
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
